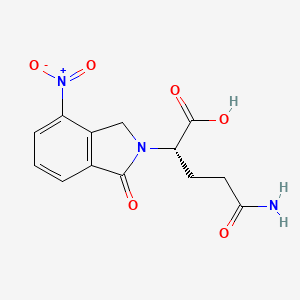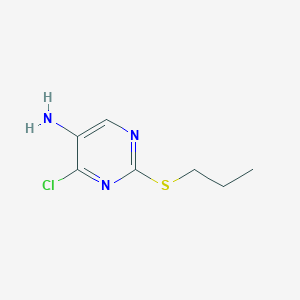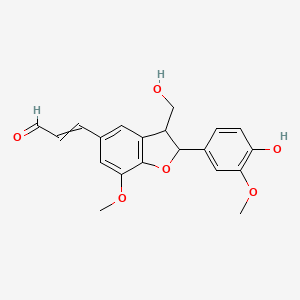
Tyrosyl-Hydroxyproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-Hydroxyproline is a dipeptide composed of the amino acids tyrosine and hydroxyproline. It is known for its role in various biological processes and has garnered interest due to its potential applications in medicine, biochemistry, and industry. The compound’s structure includes a tyrosine residue linked to a hydroxyproline residue, forming a unique dipeptide with distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-Hydroxyproline typically involves the coupling of tyrosine and hydroxyproline. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes. The fermentation process is followed by purification steps to isolate the dipeptide in high yield and purity.
化学反应分析
Types of Reactions
Tyrosyl-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the hydroxyl group on the hydroxyproline residue.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfuric acid.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced hydroxyproline derivatives.
Substitution: Nitrotyrosine, sulfonated tyrosine derivatives.
科学研究应用
Tyrosyl-Hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in collagen stability and function, as hydroxyproline is a key component of collagen.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its involvement in collagen synthesis.
Industry: Utilized in the production of biomaterials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Tyrosyl-Hydroxyproline involves its incorporation into collagen, where it contributes to the stability and structural integrity of the collagen triple helix. The hydroxyl group on hydroxyproline forms hydrogen bonds with adjacent collagen molecules, enhancing the overall stability of the collagen matrix. This interaction is crucial for maintaining the strength and resilience of connective tissues.
相似化合物的比较
Similar Compounds
Tyrosyl-Proline: Similar in structure but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-Glycine: Contains hydroxyproline but is linked to glycine instead of tyrosine.
Prolyl-Hydroxyproline: Another dipeptide with hydroxyproline but linked to proline.
Uniqueness
Tyrosyl-Hydroxyproline is unique due to the presence of both tyrosine and hydroxyproline, which imparts distinct chemical and biological properties. The hydroxyl group on hydroxyproline enhances hydrogen bonding, contributing to the stability of collagen structures. Additionally, the phenolic hydroxyl group on tyrosine allows for diverse chemical modifications, making this compound a versatile compound in various applications.
属性
分子式 |
C14H18N2O5 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(5-8-1-3-9(17)4-2-8)13(19)16-7-10(18)6-12(16)14(20)21/h1-4,10-12,17-18H,5-7,15H2,(H,20,21) |
InChI 键 |
FTWOPDCJCRFTHX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


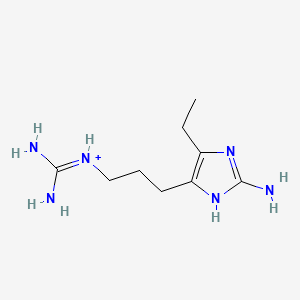
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
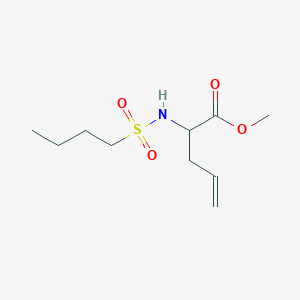
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
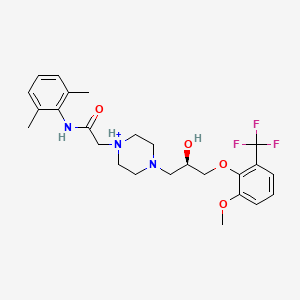
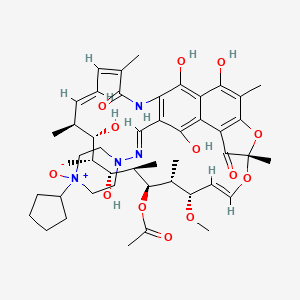
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
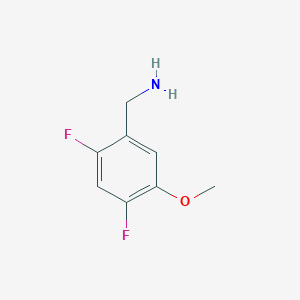
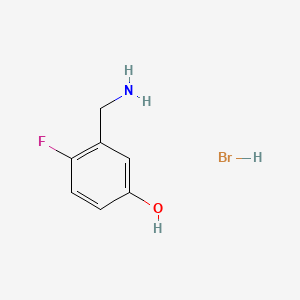
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
